![molecular formula C24H21F3N4OS B14971914 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B14971914.png)
(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.
Méthodes De Préparation
The synthesis of 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves a multi-step process. One common method includes the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then further reacted with appropriate reagents to introduce the piperazine and trifluoromethylphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are crucial for controlling the reaction pathways and yields.
Major Products: The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole: This compound lacks the piperazine and trifluoromethylphenyl groups, which may result in different biological activities and applications.
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3]thiazole: This compound has a similar structure but lacks the piperazine group, which may affect its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C24H21F3N4OS |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21F3N4OS/c1-16-21(33-23-28-20(15-31(16)23)17-6-3-2-4-7-17)22(32)30-12-10-29(11-13-30)19-9-5-8-18(14-19)24(25,26)27/h2-9,14-15H,10-13H2,1H3 |
Clé InChI |
YWYLTXOWZJPLSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B14971833.png)
![7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971834.png)
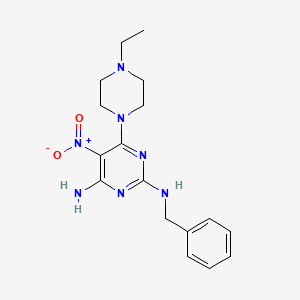
![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971849.png)
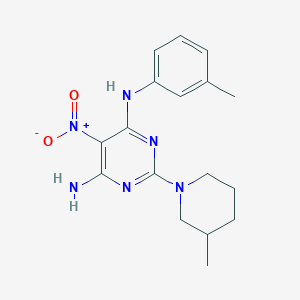
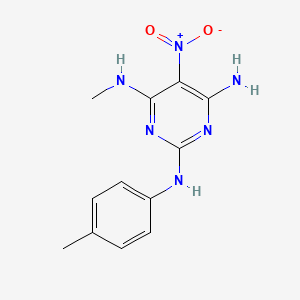
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B14971866.png)
![2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B14971874.png)
![N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline](/img/structure/B14971880.png)
![N1-phenyl-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971885.png)
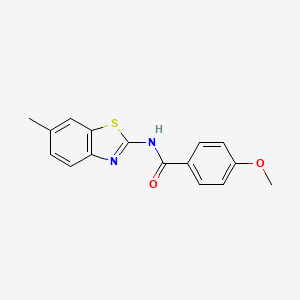
![N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B14971906.png)
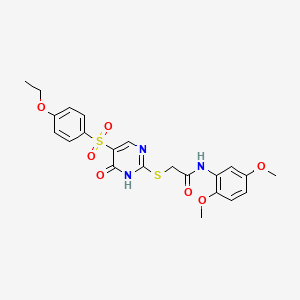
![N-(5-chloro-2-methylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971940.png)
